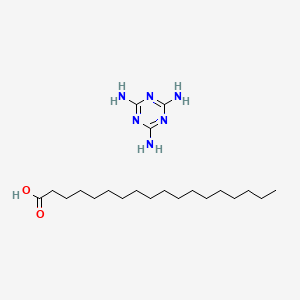
Einecs 276-321-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid 1,3,5-triazine-2,4,6-triamine complex typically involves the reaction of stearic acid with 1,3,5-triazine-2,4,6-triamine under controlled conditions. One common method involves dissolving stearic acid in an organic solvent such as ethanol or methanol, followed by the addition of 1,3,5-triazine-2,4,6-triamine. The mixture is then heated to a specific temperature to facilitate the formation of the complex. The reaction conditions, such as temperature and reaction time, can vary depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the production of stearic acid 1,3,5-triazine-2,4,6-triamine complex may involve large-scale reactors and more efficient processes. The use of continuous flow reactors and automated systems can enhance the production efficiency and yield of the complex. Additionally, the purification and isolation of the complex from the reaction mixture are crucial steps in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Stearic acid 1,3,5-triazine-2,4,6-triamine complex can undergo various chemical reactions, including:
Oxidation: The complex can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the complex.
Substitution: The complex can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of stearic acid 1,3,5-triazine-2,4,6-triamine complex include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of stearic acid 1,3,5-triazine-2,4,6-triamine complex depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can result in the formation of new compounds with modified properties .
Scientific Research Applications
Stearic acid 1,3,5-triazine-2,4,6-triamine complex has a wide range of scientific research applications, including:
Chemistry: The complex is used as a reagent in organic synthesis and as a building block for the development of new materials.
Biology: In biological research, the complex is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The complex is investigated for its potential therapeutic applications, including its use as a drug delivery system and its role in the development of new pharmaceuticals.
Industry: In industrial applications, the complex is used in the production of polymers, coatings, and other materials with enhanced properties
Mechanism of Action
The mechanism of action of stearic acid 1,3,5-triazine-2,4,6-triamine complex involves its interaction with specific molecular targets and pathways. The complex can bind to proteins, enzymes, and other biomolecules, modulating their activity and function. The triazine ring structure of the complex allows it to interact with various molecular targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A common derivative of triazine with similar properties and applications.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another important triazine derivative with distinct properties and uses.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties
Uniqueness
The complex’s ability to undergo various chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications .
Properties
CAS No. |
72578-59-7 |
|---|---|
Molecular Formula |
C21H42N6O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
octadecanoic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H36O2.C3H6N6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-7-2(5)9-3(6)8-1/h2-17H2,1H3,(H,19,20);(H6,4,5,6,7,8,9) |
InChI Key |
GOCPTMPZDPBBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


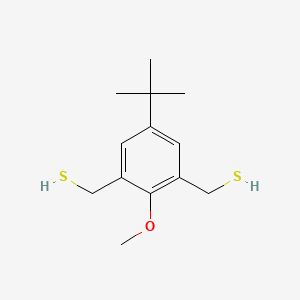
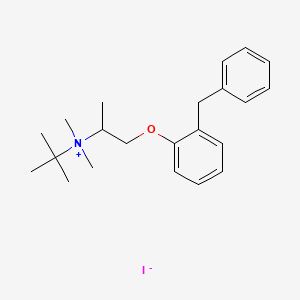
![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
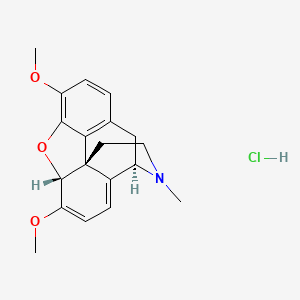
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
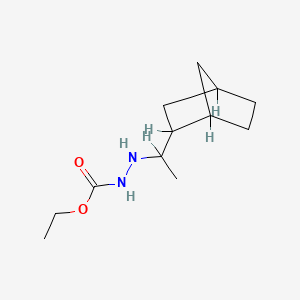


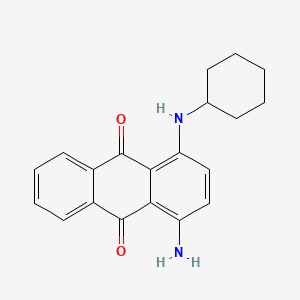


![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
